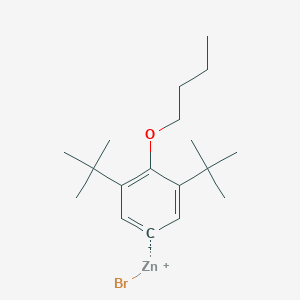
(4-n-Butyloxy-3,5-di-t-butylphenyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-n-butyloxy-3,5-di-tert-butylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound. It is used in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds. The compound is characterized by its zinc-bromide bond and the presence of bulky tert-butyl groups, which can influence its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-n-butyloxy-3,5-di-tert-butylphenyl)zinc bromide typically involves the reaction of (4-n-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide with zinc bromide in THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(4−n−butyloxy−3,5−di−tert−butylphenyl)MgBr+ZnBr2→(4−n−butyloxy−3,5−di−tert−butylphenyl)ZnBr+MgBr2
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
(4-n-butyloxy-3,5-di-tert-butylphenyl)zinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: The zinc-bromide bond can participate in nucleophilic substitution reactions, where the zinc acts as a nucleophile.
Transmetalation: This compound can undergo transmetalation reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and aryl halides. The reaction is typically carried out in the presence of a base.
Transmetalation: Palladium or nickel catalysts are commonly used in cross-coupling reactions. The reaction conditions often involve mild temperatures and the presence of a base.
Major Products
Nucleophilic substitution: The major products are typically substituted phenyl derivatives.
Transmetalation: The major products are biaryl compounds or other coupled products, depending on the nature of the reactants.
科学的研究の応用
(4-n-butyloxy-3,5-di-tert-butylphenyl)zinc bromide is used in various scientific research applications, including:
Organic synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Material science: The compound is used in the preparation of advanced materials, including polymers and nanomaterials.
Pharmaceutical research: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Catalysis: The compound is used as a catalyst or catalyst precursor in various organic reactions.
作用機序
The mechanism of action of (4-n-butyloxy-3,5-di-tert-butylphenyl)zinc bromide involves the formation of reactive intermediates through the cleavage of the zinc-bromide bond. In nucleophilic substitution reactions, the zinc atom acts as a nucleophile, attacking electrophilic centers in the reactants. In transmetalation reactions, the zinc atom transfers its organic ligand to a transition metal catalyst, facilitating the formation of new carbon-carbon bonds.
類似化合物との比較
Similar Compounds
(4-n-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide: Similar in structure but contains a magnesium-bromide bond instead of a zinc-bromide bond.
(4-n-butyloxy-3,5-di-tert-butylphenyl)lithium: Contains a lithium atom instead of zinc, leading to different reactivity and stability.
(4-n-butyloxy-3,5-di-tert-butylphenyl)boronic acid: Contains a boronic acid group, commonly used in Suzuki-Miyaura coupling reactions.
Uniqueness
(4-n-butyloxy-3,5-di-tert-butylphenyl)zinc bromide is unique due to its zinc-bromide bond, which imparts specific reactivity and stability characteristics. The presence of bulky tert-butyl groups also influences its steric properties, making it suitable for selective reactions in organic synthesis.
特性
分子式 |
C18H29BrOZn |
|---|---|
分子量 |
406.7 g/mol |
IUPAC名 |
bromozinc(1+);2-butoxy-1,3-ditert-butylbenzene-5-ide |
InChI |
InChI=1S/C18H29O.BrH.Zn/c1-8-9-13-19-16-14(17(2,3)4)11-10-12-15(16)18(5,6)7;;/h11-12H,8-9,13H2,1-7H3;1H;/q-1;;+2/p-1 |
InChIキー |
BBJBWXNMGREIBY-UHFFFAOYSA-M |
正規SMILES |
CCCCOC1=C(C=[C-]C=C1C(C)(C)C)C(C)(C)C.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


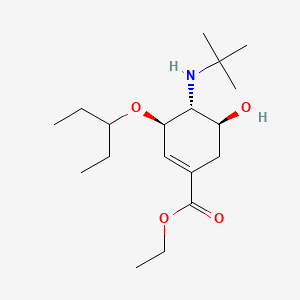
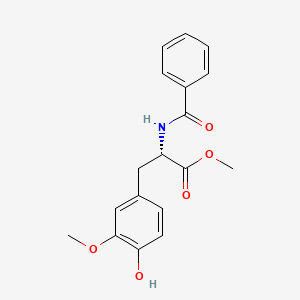
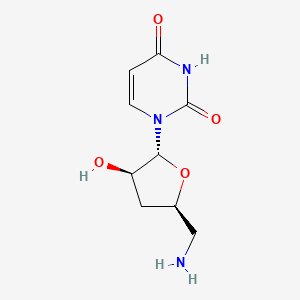



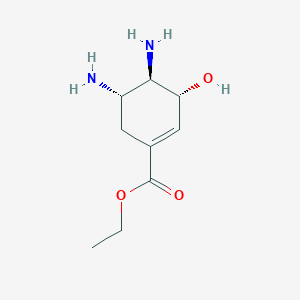
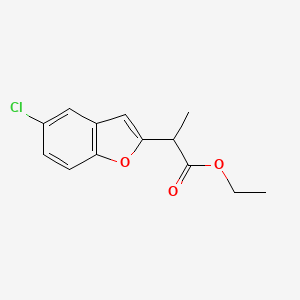
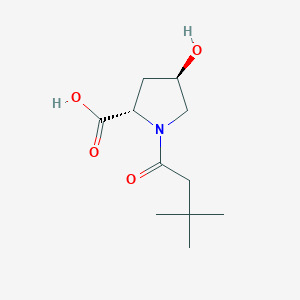
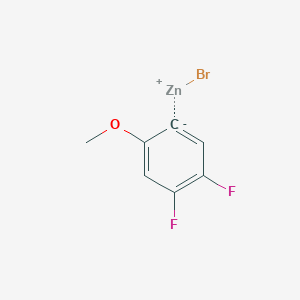
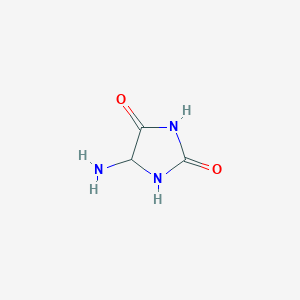
![3-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14889718.png)
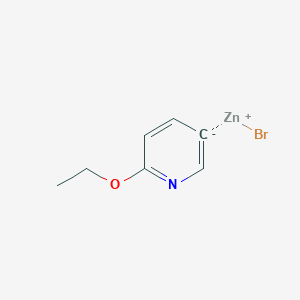
![3-(Methylaminomethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B14889752.png)
